molecular formula C14H19ClN2O B2928941 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide CAS No. 2411308-37-5

2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide

Cat. No.: B2928941
CAS No.: 2411308-37-5
M. Wt: 266.77
InChI Key: XXILGFLBXWFAED-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methyl group, and a phenylpiperidinyl moiety attached to the acetamide backbone

Preparation Methods

The synthesis of 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-phenylpiperidine and chloroacetyl chloride.

    Reaction Conditions: The reaction between 1-phenylpiperidine and chloroacetyl chloride is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The acetamide group can be hydrolyzed in the presence of acids or bases to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Scientific Research Applications

2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Pharmacology: The compound is studied for its potential biological activities, such as analgesic and anti-inflammatory properties.

    Chemical Biology: It is used in the development of chemical probes to study biological pathways and molecular targets.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide can be compared with other similar compounds, such as:

    2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    Phenoxyacetamide Derivatives: These compounds have a phenoxy group instead of a phenylpiperidinyl moiety, leading to different chemical and biological properties.

    Indole Derivatives: These compounds contain an indole ring, which imparts unique pharmacological activities compared to acetamides.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylpiperidinyl moiety, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-16(14(18)10-15)13-8-5-9-17(11-13)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXILGFLBXWFAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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